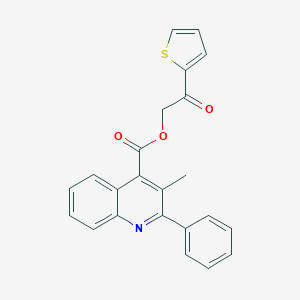
ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:
Bromination: The starting material, 2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide in the presence of a catalyst to introduce bromine atoms at the 6 and 8 positions.
Esterification: The brominated chromene derivative is then esterified with ethanol in the presence of an acid catalyst to form ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate.
Amidation: The ester is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromene derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the piperazine ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the bromine atoms and piperazine ring, resulting in different biological activities.
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: Similar bromination pattern but lacks the ester and piperazine functionalities.
Piperazine-1-carboxylate derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the chromene core, bromine atoms, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 4-(6,8-dibromo-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O5/c1-2-25-17(24)21-5-3-20(4-6-21)15(22)12-8-10-7-11(18)9-13(19)14(10)26-16(12)23/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDBEAQGBVQFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
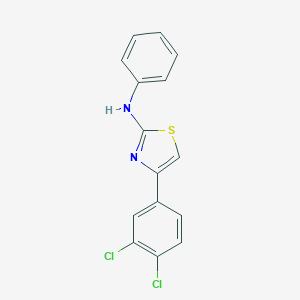
![4-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B486228.png)
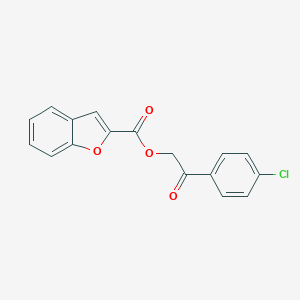

![1,4-Bis[(4-isopropylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B486236.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B486240.png)
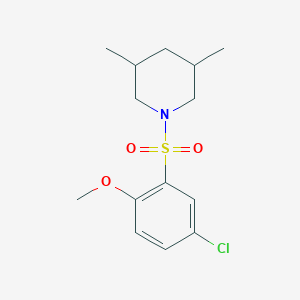
![2-{[(1,3-Benzodioxol-5-ylmethyl)amino]carbonyl}benzoic acid](/img/structure/B486246.png)
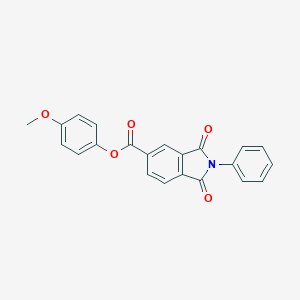
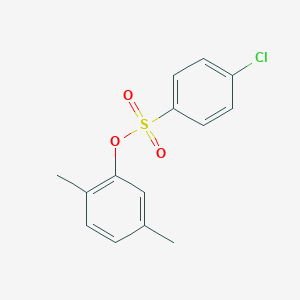
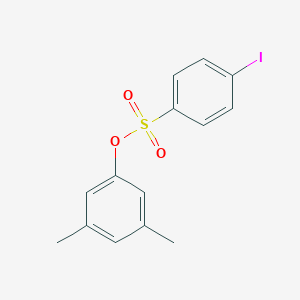
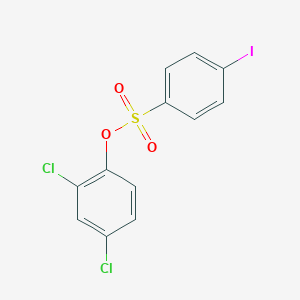
![2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B486258.png)
